3-Aminoheptan-1-ol: A Technical Overview for Researchers
3-Aminoheptan-1-ol: A Technical Overview for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the known chemical properties, potential synthetic routes, and safety considerations for 3-Aminoheptan-1-ol, a chiral amino alcohol with potential applications in pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals.
Core Chemical Properties
3-Aminoheptan-1-ol is a chiral organic compound containing both an amine and a primary alcohol functional group. The (S)-enantiomer is most commonly cited in chemical supplier databases. Due to a lack of extensive experimental data in peer-reviewed literature, many of the listed properties are predicted or calculated.
| Property | Value | Source |
| Molecular Formula | C₇H₁₇NO | Calculated |
| Molecular Weight | 131.22 g/mol | Calculated |
| CAS Number | 1158985-17-1 ((S)-enantiomer) | Chemical Supplier[1] |
| Appearance | Powder or liquid | Chemical Supplier[2] |
| Purity | 95.0% - 99% | Chemical Supplier[1][2] |
| Boiling Point | Not experimentally determined | - |
| Melting Point | Not experimentally determined | - |
| Density | Not experimentally determined | - |
| Solubility | Not experimentally determined | - |
Synthesis and Experimental Protocols
A hypothetical, generalized protocol for a related synthesis of a β-amino alcohol is described below. This is not a validated protocol for 3-Aminoheptan-1-ol and should be adapted and optimized by qualified researchers.
Hypothetical Synthesis of a β-Amino Alcohol
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Reaction Setup: A solution of a suitable β-amino acid is suspended in an appropriate solvent (e.g., THF) in a reaction vessel under an inert atmosphere.
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Reduction: The vessel is cooled to 0 °C. A reducing agent, such as a borane-tetrahydrofuran complex, is added dropwise over a period of 1 hour.
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Reaction Progression: The mixture is stirred at room temperature for a designated time, followed by a period of reflux to drive the reaction to completion.
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Workup: Upon completion, the reaction is cooled, and methanol is carefully added to quench the excess reducing agent.
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Purification: The mixture is concentrated, and the resulting residue is co-evaporated with methanol to yield the crude product. Further purification by chromatography or distillation would be necessary to obtain the pure amino alcohol.
Safety and Handling
Specific safety and handling data for 3-Aminoheptan-1-ol is not available. However, based on the safety data sheets of structurally similar amino alcohols, the following precautions should be considered:
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.
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Handling: Wash hands and any exposed skin thoroughly after handling. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area.
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Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.
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In case of exposure:
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Inhalation: Move the person to fresh air.
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Skin Contact: Wash with plenty of soap and water.
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Eye Contact: Rinse cautiously with water for several minutes.
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Potential Signaling Pathways and Biological Activity
There is currently no publicly available information regarding the specific biological activity or associated signaling pathways of 3-Aminoheptan-1-ol. Its classification as a pharmaceutical intermediate suggests it is likely used as a building block in the synthesis of more complex, biologically active molecules[2].
Visualizations
Proposed Synthetic Workflow for 3-Aminoheptan-1-ol
Caption: A plausible synthetic route to 3-Aminoheptan-1-ol.
